Superior In Vitro Potency Against Multidrug-Resistant A. baumannii Compared to Minocycline
In a large U.S. surveillance study (T.E.S.T.), tigecycline demonstrated significantly greater in vitro potency than minocycline against multidrug-resistant (MDR) Acinetobacter baumannii isolates [1]. Among 883 MDR A. baumannii isolates, tigecycline maintained an MIC90 of 2 mg/L, which is within the susceptibility breakpoint. In contrast, the MIC90 for minocycline was 8 mg/L, indicating a 4-fold difference in potency [1].
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration for 90% of isolates) |
|---|---|
| Target Compound Data | 2 mg/L |
| Comparator Or Baseline | Minocycline: 8 mg/L |
| Quantified Difference | Tigecycline MIC90 is 4-fold lower (more potent) than minocycline MIC90. |
| Conditions | In vitro broth microdilution against 883 MDR A. baumannii clinical isolates collected in the USA (2005-2011). |
Why This Matters
This 4-fold potency advantage positions tigecycline as a preferred therapeutic option over minocycline for serious infections caused by MDR A. baumannii, where treatment options are extremely limited.
- [1] Hoban DJ, Bouchillon SK, Johnson BM, Johnson JL, Dowzicky MJ. Antimicrobial susceptibility among gram-negative isolates collected in the USA between 2005 and 2011 as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.). Ann Clin Microbiol Antimicrob. 2013;12:24. doi:10.1186/1476-0711-12-24 View Source
